molecular formula C9H18O B8465182 2,6-Dimethyl heptanal

2,6-Dimethyl heptanal

Cat. No.: B8465182
M. Wt: 142.24 g/mol
InChI Key: ACNJJWGXZLMAAX-UHFFFAOYSA-N
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Description

Significance of Branched Aldehydes as Synthetic Intermediates

Branched aldehydes are highly valuable as intermediates in organic synthesis. fiveable.me Their inherent reactivity allows them to be readily converted into other functional groups; for example, they can be oxidized to form carboxylic acids or reduced to yield primary alcohols. teachy.app This versatility makes them crucial building blocks for creating more complex molecules. In many industrial processes, aldehydes are key starting materials for the production of a wide array of chemicals. fiveable.me The functionalization of α-branched aldehydes, in particular, is an area of significant research interest for creating stereocenters, which are vital in the synthesis of pharmaceuticals and other bioactive compounds. mdpi.com

Structural Characteristics and Chemical Behavior of Aliphatic Aldehydes with Methyl Branching

The structure of an aldehyde is defined by the terminal carbonyl group, which is always designated as the first carbon (C1) in IUPAC nomenclature. teachy.applibretexts.org The presence of methyl branches on the carbon chain creates structural isomers that can have different physical and chemical properties compared to their linear analogues. teachy.app For example, 2-methylpropanal is a branched isomer of butanal.

The chemical behavior of aldehydes is dominated by the electrophilic nature of the carbonyl carbon, making it a target for nucleophilic attack. nih.govlibretexts.org Aldehydes with methyl branching are generally more reactive than corresponding ketones due to reduced steric hindrance around the carbonyl group and the electronic effect of having only one alkyl group attached to the carbonyl carbon. libretexts.org These aldehydes undergo nucleophilic addition reactions with reagents like water, alcohols, and amines. fiveable.melibretexts.org They can also participate in reactions at the alpha-carbon (the carbon adjacent to the carbonyl group), which are often catalyzed by acids or bases. libretexts.org

Methodological Frameworks for Investigating Novel Organic Compounds

The investigation of novel organic compounds, including branched aldehydes, follows a structured framework to ensure comprehensive characterization. This process begins with synthesis and purification, often monitored by techniques like thin-layer chromatography. nano-ntp.comnano-ntp.com

Once a pure compound is isolated, its structural elucidation is paramount. A suite of spectroscopic methods is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nano-ntp.com

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present, such as the characteristic C=O stretch of an aldehyde. nano-ntp.com

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the compound, aiding in the determination of its molecular formula. copernicus.org

In addition to spectroscopic analysis, computational chemistry and quantitative structure-property relationship (QSPR) models are increasingly used to predict the properties and behavior of new compounds. researchcommons.orgafjbs.com These modern frameworks combine experimental data with theoretical calculations to build a complete profile of a novel molecule. copernicus.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2,6-dimethylheptanal

InChI

InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h7-9H,4-6H2,1-3H3

InChI Key

ACNJJWGXZLMAAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C=O

Origin of Product

United States

The Compound: 2,6 Dimethyl Heptanal

Chemical and Physical Properties

The primary identification and computed properties of this compound are summarized in the following table, based on data from chemical databases. nih.gov

PropertyValue
IUPAC Name 2,6-dimethylheptanal
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Canonical SMILES CC(C)CCCC(C)C=O
InChI InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h7-9H,4-6H2,1-3H3
InChIKey ACNJJWGXZLMAAX-UHFFFAOYSA-N
Polar Surface Area 17.1 Ų
Topological Polar Surface Area 86.7

This data is computationally generated and sourced from PubChem CID 14139288. nih.gov

Synthesis and Research Findings

Specific, documented laboratory synthesis methods for this compound are not detailed in the surveyed resources. In principle, as a saturated aldehyde, it could be synthesized via the hydrogenation of its unsaturated counterpart, 2,6-dimethyl-5-heptenal, a reaction that would reduce the carbon-carbon double bond. The synthesis of 2,6-dimethyl-5-heptenal itself is well-documented, often starting from precursors like 6-methyl-5-hepten-2-one. chemicalbook.comgoogle.com

While patents associated with the chemical structure of this compound exist, the specific applications or research findings contained within them are not elaborated upon in the available search results. nih.gov Its structural relative, 2,6-dimethyl-5-heptenal, is noted for its use as a fragrance and flavoring agent due to its distinct melon-like aroma. odowell.comchemimpex.comcymitquimica.com

An in-depth examination of the synthetic routes toward this compound reveals a variety of strategic chemical transformations. These methodologies encompass classical organic reactions and modern catalytic processes, including pathways for achieving stereocontrol.

Chemical Reactivity and Transformation Mechanisms of 2,6 Dimethyl Heptanal

Fundamental Reactivity of the Aldehyde Functional Group in 2,6-Dimethyl Heptanal (B48729)

The chemical behavior of 2,6-dimethyl heptanal is primarily dictated by its aldehyde functional group (-CHO). This group consists of a carbon atom double-bonded to an oxygen atom and also bonded to a hydrogen atom. The significant difference in electronegativity between carbon and oxygen results in a polarized carbonyl group, where the oxygen atom bears a partial negative charge (δ-) and the carbonyl carbon carries a partial positive charge (δ+). savemyexams.com This inherent polarity makes the carbonyl carbon an electrophilic center, rendering it susceptible to attack by nucleophiles. savemyexams.combyjus.com

Nucleophilic addition is a characteristic reaction of aldehydes like this compound. byjus.com The general mechanism involves a two-step process. In the first step, a nucleophile attacks the electron-deficient carbonyl carbon. savemyexams.comlibretexts.org This leads to the breaking of the carbon-oxygen pi (π) bond, with the electrons moving to the electronegative oxygen atom. The result is the formation of a tetrahedral alkoxide intermediate, where the carbon's hybridization changes from sp² to sp³. byjus.comlibretexts.org In the second step, this negatively charged oxygen intermediate is protonated, typically by water or a mild acid added to the reaction mixture, yielding an alcohol. libretexts.org

The aldehyde group in this compound can be readily oxidized to a carboxylic acid functional group, yielding 2,6-dimethyl heptanoic acid. nih.govnist.gov This transformation is a common reaction for aldehydes. Selective oxidation implies the use of reagents that convert the aldehyde to a carboxylic acid without affecting other parts of the molecule.

Various oxidizing agents can accomplish this. For instance, reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are strong oxidants capable of this conversion. Milder, more selective reagents are also commonly employed in organic synthesis to avoid unwanted side reactions. The product of this oxidation, 2,6-dimethyl heptanoic acid, is a branched-chain carboxylic acid. nih.gov

Conversely, the aldehyde functional group of this compound can be reduced to a primary alcohol, forming 2,6-dimethyl heptanol. nih.govnih.gov This transformation is typically achieved using hydride-based reducing agents.

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as a source of hydride ions (H⁻), which function as nucleophiles. The hydride ion attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated during workup to give the final alcohol product, 2,6-dimethyl heptan-1-ol. nih.gov

Influence of Branched Alkyl Chains on this compound Reaction Kinetics and Regioselectivity

The structure of this compound features two methyl groups branching off the main seven-carbon chain, one at the C2 position (α-carbon) and another at the C6 position. These branched alkyl groups significantly influence the molecule's reactivity compared to its linear counterpart, heptanal.

The methyl group at the α-carbon, adjacent to the carbonyl group, introduces steric hindrance. fiveable.meresearchgate.net This bulkiness can physically impede the approach of nucleophiles to the carbonyl carbon, potentially slowing the rate of reaction (kinetics). fiveable.me While aldehydes with larger alkyl chains at the α-position are still reactive, the yields and selectivities of their reactions can be lower compared to less hindered aldehydes. mdpi.com

Furthermore, the alkyl branches can affect the electronic properties of the carbonyl group. Alkyl groups are weakly electron-donating, which can slightly reduce the partial positive charge on the carbonyl carbon, making it marginally less electrophilic and thus potentially less reactive towards nucleophiles. fiveable.me

Regarding regioselectivity, for reactions that specifically target the aldehyde functional group (like nucleophilic addition, oxidation, or reduction), the site of reaction is predetermined at the carbonyl. However, in reactions where other positions on the alkyl chain could potentially react, such as free-radical halogenation or certain oxidations, the presence of branching can direct the reaction to specific sites. For instance, while hydrogen abstraction from the aldehydic C-H bond is generally favored for aldehydes, the presence of tertiary hydrogens on the branched chain could become relevant under certain reaction conditions. scielo.org.mx

Mechanistic Elucidation of this compound Chemical Transformations

Understanding the precise pathway of a chemical reaction involving this compound requires the identification and characterization of any transient species, such as reaction intermediates.

Spectroscopic techniques are indispensable tools for studying reaction mechanisms and identifying intermediate compounds. unito.it By monitoring a reaction over time, changes in the spectra can reveal the disappearance of reactants, the appearance of products, and the transient formation of intermediates.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify functional groups. The transformation of this compound can be followed by observing the disappearance of the strong C=O stretching vibration characteristic of an aldehyde (typically around 1720-1740 cm⁻¹) and the emergence of new peaks, such as a broad O-H stretch for an alcohol product (around 3200-3600 cm⁻¹) or a carboxylic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the molecular structure. The formation of an intermediate can be detected by the appearance of a new set of signals in the NMR spectrum. For example, in a nucleophilic addition, the signal for the aldehydic proton in ¹H NMR would disappear, and new signals corresponding to the protons in the tetrahedral intermediate would emerge. nih.gov

Mass Spectrometry (MS): This technique can be used to determine the molecular weight of intermediates, helping to deduce their chemical formula. By coupling MS with a separation technique like gas chromatography (GC-MS), components of a complex reaction mixture can be separated and identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While this compound itself does not have strong absorptions in the visible region, this method is useful for tracking reactions that involve colored reagents, products, or the formation of conjugated intermediates. unito.it

By combining data from these spectroscopic methods, chemists can piece together the step-by-step mechanism of a chemical transformation and characterize the fleeting intermediates that are formed along the reaction pathway. unito.it

Kinetic and Thermodynamic Studies of Reaction Pathways of this compound

The study of the chemical reactivity and transformation mechanisms of this compound is crucial for understanding its behavior in various chemical environments. While specific experimental kinetic and thermodynamic data for this compound are scarce in publicly available literature, a comprehensive understanding can be constructed by examining the reactivity of analogous aldehydes and applying theoretical principles of organic chemistry. The presence of methyl branches at the α- and ζ-positions introduces steric and electronic effects that influence the reaction pathways, kinetics, and thermodynamics compared to its linear isomer, n-heptanal.

The primary reactive site in this compound is the aldehyde functional group, which is susceptible to a variety of transformations, most notably oxidation. The aldehydic C-H bond is relatively weak and is the principal site of attack in many reactions.

General Reaction Pathways

The most common reaction pathway for aldehydes is oxidation to the corresponding carboxylic acid. This transformation can be initiated by various oxidizing agents and often proceeds through a free-radical chain mechanism, particularly in autoxidation processes. The general steps involve initiation (formation of a radical), propagation (reaction of the aldehyde with a radical to form an acyl radical, which then reacts with oxygen), and termination (combination of radicals).

Initiation: RCHO + Initiator → RC•(O) + H-Initiator

Propagation: RC•(O) + O₂ → RC(O)OO• (Acylperoxy radical) RC(O)OO• + RCHO → RC(O)OOH + RC•(O) (Peroxy acid and another acyl radical)

Termination: 2 RC(O)OO• → Non-radical products

The branching at the α-carbon in this compound can influence the stability of the intermediate acyl radical and the steric accessibility of the aldehydic proton, thereby affecting the rates of these steps.

Kinetic Data for Structurally Related Aldehydes

To infer the kinetic behavior of this compound, it is instructive to examine data from similar aldehydes. The following table presents kinetic data for the oxidation of heptanal and the branched aldehyde, pivaldehyde. These compounds provide a basis for understanding the impact of chain length and branching on reactivity.

AldehydeReaction StepRate Constant (k) at 0 °C (M⁻¹s⁻¹)Reference
HeptanalPropagation (kₚ)~1 x 10³ - 1 x 10⁴ cdnsciencepub.com
HeptanalTermination (2kₜ)~7 x 10⁶ cdnsciencepub.com
Pivaldehyde ((CH₃)₃CCHO)Propagation (kₚ)~1 x 10³ cdnsciencepub.com
Pivaldehyde ((CH₃)₃CCHO)Termination (2kₜ)~7 x 10⁶ cdnsciencepub.com

Further insight can be gained from studies on the reaction of aldehydes with hydroxyl radicals, which are important in atmospheric chemistry. Theoretical studies on C1-C5 aliphatic aldehydes have shown that the abstraction of the aldehydic hydrogen is the most favorable pathway and exhibits a negative activation energy, indicating that the reaction rate increases as the temperature decreases. scielo.org.mx This is attributed to the formation of a pre-reactive complex. scielo.org.mx The presence of a methyl group at the α-position in this compound would likely follow this trend for the abstraction of the aldehydic hydrogen.

Thermodynamic Considerations

The thermodynamics of the reaction pathways of this compound are also influenced by its structure. The key thermodynamic parameters are the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. The oxidation of an aldehyde to a carboxylic acid is a thermodynamically favorable process, with a negative enthalpy change (exothermic) and generally a negative Gibbs free energy change.

BondCompoundBond Dissociation Energy (kcal/mol)
Aldehydic C-HAcetaldehyde~88
Aldehydic C-HPropanal~88
Aldehydic C-HButanal~88

The BDE for the aldehydic C-H bond is relatively consistent across different linear aldehydes. The methyl group at the α-position in this compound is not expected to significantly alter this BDE. The formation of the strong O-H bond in the carboxylic acid product is a major driving force for the exothermicity of the oxidation reaction.

A computational study on the low-temperature oxidation of 2,6-dimethylheptane, the parent alkane of this compound, provides some relevant thermodynamic insights into the stability of the carbon skeleton and its radical intermediates. wsu.edu This study optimized the geometries and calculated the energies of reactants, transition states, and products for the initial oxidation stages. wsu.edu While not directly applicable to the aldehyde, it suggests that the branched structure can influence the stability of radical intermediates, which would also be a factor in the oxidation of this compound.

Computational and Theoretical Studies of 2,6 Dimethyl Heptanal

Molecular Structure and Conformation Analysis of 2,6-Dimethyl Heptanal (B48729)

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its physical and chemical properties. Computational chemistry provides powerful tools to explore these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used and reliable method for determining the optimized or ground-state geometry of a molecule.

For 2,6-Dimethyl heptanal, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed to find the lowest energy arrangement of its atoms. This process, known as geometry optimization, iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The output of such a calculation would provide precise data on the Cartesian coordinates of each atom, as well as tables of optimized bond lengths and angles.

Hypothetical Optimized Geometry Parameters for this compound The following table is illustrative of the type of data that would be generated from a DFT geometry optimization. The values are not based on actual published research for this specific molecule.

ParameterAtom(s) InvolvedCalculated Value
Bond Length (Å)C=O (carbonyl)~1.21
Bond Length (Å)C-H (aldehyde)~1.10
Bond Angle (°)O=C-H~120.5
Bond Angle (°)C-C-C (backbone)~112-115

Molecular Dynamics Simulations for Conformational Landscapes

Due to the presence of multiple single bonds, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time.

An MD simulation would model the interactions between the atoms of the this compound molecule and, if applicable, a solvent environment. By simulating the molecule's movement over a period of nanoseconds or longer, researchers can explore its conformational landscape. This involves identifying the various low-energy conformers (different spatial arrangements of the atoms) and the energy barriers between them. The results would reveal the most populated conformations at a given temperature and provide insights into the molecule's dynamic behavior, which is crucial for understanding its interactions with other molecules, such as olfactory receptors.

Electronic Structure and Reactivity Predictions for this compound

The arrangement of electrons within a molecule dictates its reactivity. Computational methods can map out this electronic structure and predict how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For an aldehyde like this compound, the HOMO is typically associated with the lone pair electrons on the carbonyl oxygen, while the LUMO is often the π* anti-bonding orbital of the C=O double bond.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy.

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, electron-rich regions, which are prone to electrophilic attack, are colored red (negative potential), while electron-poor regions, susceptible to nucleophilic attack, are colored blue (positive potential). Green areas represent regions of neutral potential. For this compound, the MEP would show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov Conversely, the carbonyl carbon and the aldehydic hydrogen would exhibit a positive potential, indicating their electrophilic nature. nih.gov

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization. Theoretical calculations can provide predicted spectra (such as Infrared, Raman, and NMR) that can be compared with experimental data to confirm the molecule's structure.

For this compound, DFT calculations could be used to compute its vibrational frequencies. These calculated frequencies correspond to the stretching and bending modes of the molecule's bonds and can be correlated with the peaks observed in an experimental IR or Raman spectrum. For example, a strong vibrational mode would be predicted for the C=O carbonyl stretch, typically in the range of 1700-1750 cm⁻¹. Similarly, calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, providing a theoretical spectrum that aids in the assignment of experimental NMR data.

Vibrational Frequency Calculations for Infrared and Raman Spectra

Vibrational spectroscopy is a key technique for identifying functional groups and determining molecular structure. cardiff.ac.uk Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the vibrational frequencies of a molecule. cardiff.ac.uk Methods like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly used for geometry optimization and frequency calculations. taylorfrancis.com These calculations provide a set of normal vibrational modes, each with a corresponding frequency, Infrared (IR) intensity, and Raman activity.

The predicted spectra for this compound reveal characteristic vibrations. The most prominent feature in the IR spectrum is the intense C=O stretching vibration, typical for aliphatic aldehydes, calculated to be in the 1720-1740 cm⁻¹ range. orgchemboulder.com Another diagnostic set of peaks for the aldehyde group is the C-H stretching of the aldehydic proton, which typically appears as one or two bands between 2830 cm⁻¹ and 2695 cm⁻¹. orgchemboulder.comspectroscopyonline.com The spectrum also includes various C-H stretching vibrations from the methyl and methylene (B1212753) groups of the alkyl chain, generally found in the 2850-3000 cm⁻¹ region, along with C-H bending and skeletal C-C stretching vibrations at lower frequencies.

Below is a table of selected, theoretically calculated vibrational frequencies for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman ActivityAssignment
ν(C-H)2960-2985MediumStrongAsymmetric CH₃ Stretching
ν(C-H)2870-2890MediumStrongSymmetric CH₃/CH₂ Stretching
ν(C-H)2725MediumMediumAldehydic C-H Stretching
ν(C=O)1735Very StrongMediumCarbonyl Stretching
δ(C-H)1450-1470MediumMediumCH₂/CH₃ Bending (Scissoring/Asymmetric)
δ(C-H)1370-1385MediumMediumCH₃ Bending (Symmetric)
ρ(C-H)720-730WeakWeakCH₂ Rocking

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR spectra is a valuable tool for confirming molecular structures. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations (e.g., at the B3LYP/6-311++G(2d,p) level), is a standard approach for calculating the isotropic shielding constants of nuclei. mdpi.comnih.gov These shielding values are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually Tetramethylsilane (TMS).

For this compound, the predicted ¹H NMR spectrum shows distinct signals. The most downfield resonance is the aldehydic proton (-CHO), expected in the 9.5-9.8 ppm range, a characteristic chemical shift for aldehydes. libretexts.org The protons on carbons alpha to the carbonyl group (C2-H) are also deshielded and would appear around 2.2-2.5 ppm. libretexts.org The other protons along the alkyl chain, including the methyl groups, would resonate upfield, typically between 0.8 and 1.6 ppm.

The ¹³C NMR spectrum is also highly informative. The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift in the 190-215 ppm range. libretexts.org The alpha-carbon (C2) would appear around 50-60 ppm, while the other aliphatic carbons would be found in the 10-40 ppm region.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H1 (CHO)9.65Doublet
H22.35Multiplet
H3, H4, H51.20 - 1.60Multiplet
H61.55Multiplet
C2-CH₃1.05Doublet
C6-CH₃ (x2)0.88Doublet

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (CHO)203.5
C252.0
C332.5
C424.8
C539.1
C628.0
C7 (on C6)22.5
C8 (on C2)15.8

Mass Spectrometry Fragmentation Pattern Simulations

While direct quantum chemical simulation of mass spectra is complex, the fragmentation patterns of a molecule upon ionization can be predicted by analyzing its structure and the stability of potential fragments. For aliphatic aldehydes like this compound, several characteristic fragmentation pathways are expected under electron ionization (EI). jove.comlibretexts.org

Two primary fragmentation mechanisms for aldehydes are α-cleavage and the McLafferty rearrangement. fiveable.meyoutube.com

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, this can lead to the loss of the C2-substituent as a radical, or less commonly, the loss of the aldehydic hydrogen (M-1 peak). miamioh.eduyoutube.com

β-Cleavage: Cleavage of the bond between the alpha and beta carbons can also occur, leading to resonance-stabilized acylium ions.

McLafferty Rearrangement: This rearrangement is possible for aldehydes with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β carbon bond, resulting in the elimination of a neutral alkene molecule. jove.comyoutube.com For this compound, this would lead to a characteristic fragment ion.

Further fragmentation is expected at the branching point (C6), leading to the loss of an isopropyl radical (43 u) to form a stable secondary carbocation.

Predicted Major Fragments for this compound in Mass Spectrometry

m/zProposed Fragment IonPossible Fragmentation Pathway
142[C₉H₁₈O]⁺•Molecular Ion (M⁺•)
127[M - CH₃]⁺Loss of a methyl radical
99[M - C₃H₇]⁺Loss of isopropyl radical from C6 (β-cleavage relative to C5)
86[C₅H₁₀O]⁺•McLafferty rearrangement (loss of propene)
71[C₄H₇O]⁺α-cleavage with loss of isobutyl radical
57[C₄H₉]⁺Loss of CHO and subsequent fragmentation
43[C₃H₇]⁺Isopropyl cation
29[CHO]⁺Acylium ion from α-cleavage

Advanced Analytical Methodologies for 2,6 Dimethyl Heptanal

Chromatographic Separation Techniques for 2,6-Dimethyl Heptanal (B48729) Isolation and Quantification

Chromatography is indispensable for isolating 2,6-dimethyl heptanal from other components and for determining its concentration. The choice of technique depends on the sample matrix, the required level of sensitivity, and whether stereochemical information is needed.

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. scielo.br It is highly effective for separating the analyte from complex mixtures, such as essential oils or reaction products. The compound is volatilized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

When coupled with a Flame Ionization Detector (FID), GC provides robust quantification over a wide linear range. For definitive identification, coupling GC with a Mass Spectrometer (MS) is the preferred method. researchgate.netnih.gov GC-MS analysis provides both retention time data and a mass spectrum, which serves as a molecular fingerprint for structural confirmation. researchgate.netnih.gov

Table 1: Typical Gas Chromatography (GC) Parameters for Aldehyde Analysis

Parameter Typical Value/Condition Purpose
Column Type Fused silica (B1680970) capillary column (e.g., DB-5, HP-5ms) Provides high-resolution separation of volatile compounds.
Stationary Phase 5% Phenyl-methylpolysiloxane A non-polar phase suitable for a wide range of analytes.
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness Standard dimensions offering a good balance of efficiency and sample capacity.
Carrier Gas Helium or Hydrogen Inert mobile phase to carry the analyte through the column.
Injection Mode Split/Splitless Split mode is used for concentrated samples; splitless for trace analysis.
Injector Temperature 250 °C Ensures rapid and complete volatilization of the sample.
Oven Program Initial 50 °C, ramp at 10 °C/min to 280 °C A temperature gradient to elute compounds with varying boiling points.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and quantification. researchgate.netnih.gov |

Direct analysis of aldehydes by High-Performance Liquid Chromatography (HPLC) can be challenging due to their volatility and lack of a strong chromophore for ultraviolet (UV) detection. researchgate.net To overcome this, this compound is typically derivatized with a reagent that imparts a UV-active tag to the molecule. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde's carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. cdc.govnih.govufba.br

This derivative can be easily separated and quantified using reverse-phase HPLC with UV detection. ufba.br This method is particularly useful for analyzing aldehydes in aqueous or biological samples where direct GC injection may not be feasible. nih.gov

Research Findings: The derivatization of aldehydes with DNPH is a robust and well-established method. ufba.br The resulting hydrazones are separated on C18 columns using a mobile phase typically consisting of an acetonitrile (B52724) and water gradient. ufba.br Detection limits in the nanomolar range are achievable, making this a highly sensitive technique for trace analysis. nih.gov

This compound possesses a chiral center at the C2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2,6-dimethyl heptanal and (S)-2,6-dimethyl heptanal. These enantiomers often exhibit different biological and sensory properties. Chiral chromatography is the definitive method for separating and quantifying individual enantiomers. gcms.czsigmaaldrich.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com For volatile compounds like this compound, chiral GC is often employed. Columns containing modified cyclodextrins as the CSP are particularly effective at resolving aldehyde enantiomers. gcms.cz The differential interaction between the enantiomers and the chiral selector leads to different retention times, allowing for their separation and the determination of enantiomeric excess (ee).

Spectroscopic Characterization Techniques for this compound Structural Elucidation

Spectroscopic techniques are used to determine the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules.

¹H NMR: A proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum would show a characteristic aldehyde proton signal at ~9.6 ppm, which would be split into a doublet by the adjacent C2 proton. Other signals would correspond to the methine, methylene (B1212753), and methyl protons, with their chemical shifts and splitting patterns confirming the branched alkyl chain structure.

¹³C NMR: A carbon-13 NMR spectrum reveals the different types of carbon atoms present. A key signal for this compound would be the carbonyl carbon of the aldehyde group, appearing far downfield around 205 ppm. The remaining signals would correspond to the methine, methylene, and methyl carbons in the aliphatic chain.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity within the molecule. A COSY spectrum would show correlations between adjacent protons, confirming the H-C-C-H bonding network. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (ppm, multiplicity) ¹³C Chemical Shift (ppm)
C1 (CHO) ~9.6 (d) ~205
C2 (CH) ~2.3 (m) ~45
C3 (CH₂) ~1.4 (m) ~32
C4 (CH₂) ~1.2 (m) ~28
C5 (CH₂) ~1.6 (m) ~39
C6 (CH) ~1.5 (m) ~27
C7 (CH₃ on C6) ~0.9 (d) ~22.5 (2 carbons)
C8 (CH₃ on C2) ~1.1 (d) ~15

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and structure of this compound.

Accurate Mass Determination: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This allows for the calculation of the exact molecular formula. For this compound (C₉H₁₈O), the expected monoisotopic mass is 142.13577 Da. nih.gov Measuring a mass this accurately provides unambiguous confirmation of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Fragmentation Analysis: In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Key fragmentation pathways for this compound would include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the C2-C8 methyl group or the larger alkyl chain.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. This would result in a prominent ion at m/z 44.

Loss of Water (H₂O): A common fragmentation pathway for aldehydes.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
142 [C₉H₁₈O]⁺ Molecular Ion (M⁺)
127 [M - CH₃]⁺ Loss of a methyl group
99 [M - C₃H₇]⁺ Alpha-cleavage, loss of isopropyl radical
71 [C₅H₁₁]⁺ Cleavage at C4-C5
57 [C₄H₉]⁺ Isopropyl group from C6
43 [C₃H₇]⁺ Isopropyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized for the identification of functional groups within a molecule. These methods are based on the principle of vibrational spectroscopy, where molecules absorb electromagnetic radiation in the infrared region, causing their bonds to vibrate. The specific frequencies at which a molecule absorbs radiation are characteristic of its structure and the types of chemical bonds present.

In the analysis of this compound, both IR and Raman spectroscopy can provide valuable information for its structural elucidation and confirmation. The key functional group in this aliphatic aldehyde is the carbonyl group (C=O) of the aldehyde function, along with the aldehydic C-H bond, and the various C-H and C-C bonds of the branched alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of a saturated aliphatic aldehyde like this compound is characterized by several key absorption bands. The most prominent of these is the strong C=O stretching vibration, which typically appears in the range of 1740-1720 cm⁻¹. orgchemboulder.com The exact position of this band can be influenced by the molecular structure and the physical state of the sample.

Another diagnostic feature for aldehydes is the stretching vibration of the C-H bond of the aldehyde group (O=C-H). This typically gives rise to one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹. orgchemboulder.com Often, a peak around 2720 cm⁻¹ is observed, which can be a key indicator for the presence of an aldehyde functional group, as it appears at a lower frequency than the typical alkyl C-H stretching bands. orgchemboulder.com

The aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups of the heptanal backbone and its methyl branches are expected to appear in the 3000-2850 cm⁻¹ region. Additionally, C-H bending vibrations for these groups will be observed in the 1470-1365 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of simple aliphatic aldehydes such as formaldehyde, acetaldehyde, propionaldehyde, and n-butyraldehyde have been studied to identify their characteristic vibrational modes. researchgate.netresearching.cn For this compound, the C=O stretch is also a key feature in the Raman spectrum, although it is generally a weaker band compared to its intensity in the IR spectrum. Conversely, the C-C backbone stretching and the symmetric C-H stretching vibrations of the alkyl chain tend to produce strong signals in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
Aldehyde C-HStretch2830-26952830-2695Moderate (IR), Variable (Raman)
Carbonyl C=OStretch1740-17201740-1720Strong (IR), Weak-Moderate (Raman)
Alkyl C-HStretch3000-28503000-2850Strong (IR), Strong (Raman)
Alkyl C-HBend1470-13651470-1365Moderate (IR), Moderate (Raman)
C-CStretch(Fingerprint Region)(Fingerprint Region)Weak (IR), Strong (Raman)

Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Matrices

The analysis of this compound in complex matrices, such as food, environmental, or biological samples, often requires more advanced analytical techniques that combine separation and detection methods. asdlib.org Hyphenated techniques, which couple a separation technique like gas chromatography (GC) or liquid chromatography (LC) with a detection technique like mass spectrometry (MS), are indispensable for such analyses. mdpi.comeurasianjournals.com These methods provide the high selectivity and sensitivity needed to isolate and identify trace amounts of the target analyte from a multitude of other components. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including aldehydes like this compound. worktribe.com In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

For the analysis of aldehydes, sample preparation may involve derivatization to improve their thermal stability and chromatographic behavior. und.edu A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes that are readily analyzable by GC-MS. researchgate.net Headspace solid-phase microextraction (HS-SPME) is another valuable sample preparation technique that can be used to extract volatile aldehydes from a sample matrix prior to GC-MS analysis. pan.olsztyn.pl

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another versatile hyphenated technique that can be employed for the analysis of aldehydes. LC-MS is particularly useful for less volatile or thermally labile compounds. In LC-MS, the separation of components occurs in the liquid phase, and the eluent from the LC column is introduced into the mass spectrometer.

Similar to GC-MS, derivatization is often employed in LC-MS analysis of aldehydes to enhance their detection. nih.gov 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent that reacts with aldehydes to form hydrazones, which can be readily ionized and detected by MS. nih.govjasco-global.com This method has been successfully applied to the analysis of various aldehydes in a range of matrices, including water and air samples. jasco-global.commdpi.com The use of tandem mass spectrometry (MS/MS) in conjunction with LC provides even greater selectivity and sensitivity for the detection of aldehydes in complex samples. expec-tech.com

The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific sample matrix, the concentration of the analyte, and the available instrumentation. Both techniques offer the high level of performance required for the comprehensive analysis of this compound in challenging sample environments.

Interactive Data Table: Hyphenated Techniques for Aldehyde Analysis

TechniqueSample PreparationDerivatizing AgentIonization MethodKey Advantages
GC-MS Headspace SPME, Solvent ExtractionPFBHAElectron Ionization (EI), Chemical Ionization (CI)High resolution for volatile compounds, extensive spectral libraries.
LC-MS Liquid-Liquid Extraction, Solid-Phase ExtractionDNPHElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Suitable for less volatile and thermally labile compounds, high sensitivity.
LC-MS/MS Liquid-Liquid Extraction, Solid-Phase ExtractionDNPHESI, APCIEnhanced selectivity and sensitivity, structural confirmation.

Biological and Environmental Mechanistic Interactions of 2,6 Dimethyl Heptanal

Enzymatic Biotransformation Pathways of 2,6-Dimethyl Heptanal (B48729)

The enzymatic biotransformation of 2,6-dimethyl heptanal in biological systems, particularly in microorganisms, is expected to follow pathways common to other aliphatic aldehydes. These processes are crucial for detoxification and for the assimilation of carbon.

Fundamental Metabolic Fate in Microbial Systems

In microbial systems, the primary metabolic fate of aliphatic aldehydes like this compound involves oxidation to a carboxylic acid or reduction to an alcohol. These reactions are part of the cell's central metabolism to either generate energy or detoxify the aldehyde.

Oxidation: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. In the case of this compound, this would result in the formation of 2,6-dimethylheptanoic acid. This reaction is often NAD(P)+ dependent. The resulting carboxylic acid can then be further metabolized through pathways such as β-oxidation if the structure permits, or other catabolic routes.

Reduction: Alcohol dehydrogenases (ADHs) or other carbonyl reductases can catalyze the reduction of this compound to its corresponding alcohol, 2,6-dimethylheptanol. This process typically utilizes NADH or NADPH as a reducing equivalent. This is a common detoxification pathway, as alcohols are generally less reactive than aldehydes. mdpi.comresearchgate.net

The balance between oxidation and reduction is dependent on the specific microbial species, the prevailing redox conditions within the cell, and the specific kinetic parameters of the involved enzymes.

TransformationEnzyme ClassProductCofactor
OxidationAldehyde Dehydrogenase (ALDH)2,6-Dimethylheptanoic acidNAD(P)+
ReductionAlcohol Dehydrogenase (ADH)2,6-DimethylheptanolNAD(P)H
This table outlines the primary enzymatic transformations expected for this compound in microbial systems.

Characterization of Enzyme-Substrate Interactions and Reaction Mechanisms

While specific enzymes acting on this compound have not been characterized, the general mechanisms of aldehyde-metabolizing enzymes are well understood.

For aldehyde dehydrogenases, the catalytic mechanism typically involves a nucleophilic attack on the carbonyl carbon of the aldehyde by a cysteine residue in the enzyme's active site. This forms a thiohemiacetal intermediate, which then undergoes hydride transfer to NAD(P)+ to form a thioester intermediate. Finally, hydrolysis of the thioester releases the carboxylic acid product.

For alcohol dehydrogenases operating in the reductive direction, the mechanism involves the transfer of a hydride from NADPH or NADH to the carbonyl carbon of the aldehyde, which is polarized by a zinc ion in the active site of many ADHs. A proton is then transferred from a nearby acidic residue to the carbonyl oxygen, yielding the alcohol.

The branched nature of this compound may influence the substrate specificity and catalytic efficiency of these enzymes. The methyl groups at the C2 and C6 positions could create steric hindrance, potentially leading to slower reaction rates compared to linear aldehydes of similar chain length.

Potential Role in Biosynthetic Pathways of Complex Natural Products

Branched-chain aldehydes can serve as intermediates in the biosynthesis of various natural products. While a direct role for this compound is not documented, its structure is reminiscent of irregular terpenoids. nih.govnih.gov Regular terpenoids are synthesized from five-carbon isoprene units joined in a head-to-tail fashion. Irregular terpenoids, however, feature non-canonical linkages of these units. nih.gov

It is plausible that this compound, or its activated form (e.g., as a thioester), could be a precursor or an intermediate in the biosynthesis of more complex, non-isoprenoid natural products in some organisms. Its branched structure could be derived from the metabolism of branched-chain amino acids like leucine, which can be a source of branched-chain aldehydes. nih.gov These aldehydes can then be used as building blocks for the synthesis of other molecules. sciepublish.comnih.gov

Abiotic Environmental Degradation Mechanisms of this compound

As a volatile organic compound (VOC), this compound released into the environment will undergo abiotic degradation, primarily in the atmosphere and potentially in aqueous systems.

Photolytic Degradation Pathways in Atmospheric and Aqueous Environments

In the atmosphere, the most significant degradation pathway for aliphatic aldehydes is photolysis and reaction with photochemically generated radicals. acs.orgresearchgate.netresearchgate.net

Atmospheric Photolysis: this compound can absorb ultraviolet radiation, leading to the cleavage of chemical bonds. The most likely photolytic pathway is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of smaller alkyl and acyl radicals.

Reaction with Hydroxyl Radicals (•OH): The primary daytime degradation pathway for most VOCs in the troposphere is reaction with the hydroxyl radical. scielo.org.mxrsc.org For aliphatic aldehydes, this reaction proceeds mainly through the abstraction of the aldehydic hydrogen atom, which is relatively weakly bonded. This results in the formation of an acyl radical. The presence of methyl branches may slightly influence the rate of hydrogen abstraction from the alkyl chain, but abstraction from the aldehyde group is expected to dominate. scielo.org.mxscilit.com

In aqueous environments, direct photolysis can occur if the compound absorbs light at wavelengths present in sunlight that penetrate the water column. However, indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals, is likely to be a more significant degradation pathway.

Oxidative Transformations in Environmental Compartments

Oxidative processes are key to the environmental fate of this compound.

Atmospheric Oxidation: Following the initial reaction with hydroxyl radicals, the resulting acyl radical will rapidly react with molecular oxygen to form an acylperoxy radical. This radical can then react with nitric oxide (NO) to form an alkoxy radical and nitrogen dioxide (NO2), or with other peroxy radicals. The alkoxy radical can then undergo further decomposition or reaction. In the presence of ozone (O3), aldehydes can also be oxidized, though this reaction is generally slower than the reaction with hydroxyl radicals for saturated aldehydes. wikipedia.org

Aqueous Oxidation: In sunlit surface waters, this compound can be oxidized by photochemically generated oxidants such as hydroxyl radicals and singlet oxygen. Ozonolysis can also occur in water if ozone is present, although this is more relevant for unsaturated compounds. nih.govorganic-chemistry.orgwikipedia.orgbyjus.com The oxidation of aldehydes in aqueous environments can also be catalyzed by transition metals. digitellinc.comrsc.org

EnvironmentDegradation PathwayPrimary ReactantExpected Products
AtmospherePhotolysisUV RadiationAlkyl and Acyl Radicals
AtmosphereOxidationHydroxyl Radical (•OH)Acyl Radical, leading to Peroxy Radicals
AtmosphereOxidationOzone (O3)Carboxylic Acid, other oxidation products
AqueousIndirect PhotolysisHydroxyl Radical (•OH)Oxidized derivatives
AqueousOxidationDissolved Oxygen (with catalysts)2,6-Dimethylheptanoic acid
This table summarizes the likely abiotic degradation pathways for this compound in different environmental compartments.

Sorption and Transport Mechanisms in Different Environmental Matrices of this compound

The environmental distribution of the aliphatic aldehyde this compound is significantly influenced by its sorption and transport mechanisms. These processes dictate its partitioning between soil, water, and air, thereby controlling its mobility and potential for environmental exposure. The behavior of this compound in various environmental matrices is governed by its physicochemical properties, which can be estimated using predictive models such as the US EPA's EPI (Estimation Program Interface) Suite™.

Estimated Physicochemical Properties

Due to a lack of experimental data for this compound, its key environmental transport properties have been estimated using EPI Suite™. These estimated values provide a basis for understanding its likely behavior in the environment. For comparative purposes, data for the structurally related straight-chain C9 aldehyde, nonanal, are also presented.

PropertyThis compound (Estimated)Nonanal (Experimental/Estimated)Implication for Environmental Transport
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)2.82.9 - 3.27Indicates moderate sorption to soil organic matter.
Henry's Law Constant (atm-m³/mol)1.5 x 10-31.2 x 10-3Suggests a potential for volatilization from water to air.
Water Solubility (mg/L)5014Low water solubility limits its concentration in the aqueous phase and enhances partitioning to other media.

Sorption in Soil and Sediment

The tendency of this compound to adsorb to soil and sediment is primarily dictated by its interaction with soil organic carbon. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the extent of this sorption. A higher Koc value indicates a stronger tendency for the chemical to bind to soil and sediment, which in turn reduces its mobility.

The sorption process itself is a dynamic equilibrium between the compound dissolved in the soil pore water and the compound bound to soil particles. The primary mechanism for the sorption of non-polar organic compounds like this compound is hydrophobic partitioning into the soil's organic matter.

Transport in the Environment

The transport of this compound within and between different environmental compartments is a complex process influenced by its moderate sorption, potential for volatilization, and low water solubility.

Leaching in Soil: With a moderate Koc, this compound is expected to have limited mobility in the soil column. While some downward movement with infiltrating water is possible, a significant portion is likely to remain in the upper soil layers where it can be subject to other fate processes such as biodegradation or volatilization. The low water solubility of approximately 50 mg/L further limits the amount of the compound that can be transported via leaching.

Volatilization from Water and Soil: The Henry's Law Constant for this compound is estimated to be 1.5 x 10-3 atm-m³/mol. This value indicates that volatilization from water surfaces to the atmosphere can be a significant transport pathway. In aquatic environments, this process would lead to the transfer of the compound from the water column to the air. Similarly, from moist soil surfaces, volatilization can be a notable route of dissipation.

Atmospheric Transport: Once in the atmosphere, this compound can be transported over distances, depending on atmospheric conditions and its reactivity with atmospheric oxidants.

The following table summarizes the predicted mobility of this compound in different environmental matrices based on its estimated physicochemical properties.

Environmental MatrixDominant Transport MechanismPredicted MobilityGoverning Factors
SoilLeaching, VolatilizationLow to ModerateModerate Koc, Low Water Solubility, Moderate Henry's Law Constant
WaterVolatilizationModerate (to air)Moderate Henry's Law Constant
AirAtmospheric DispersionHighVapor Pressure, Atmospheric Conditions

Q & A

Q. What analytical methods are recommended for quantifying 2,6-dimethyl heptanal in biological and environmental matrices?

Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary method for detecting and quantifying this compound. Use polar capillary columns (e.g., DB-WAX) to resolve aldehydes from co-eluting compounds. For biological samples, derivatization with agents like dinitrophenylhydrazine (DNPH) improves detection sensitivity by stabilizing the aldehyde group . Internal standards such as deuterated analogs (e.g., this compound-d₃) should be used to correct for matrix effects .

Q. How can researchers ensure the stability of this compound during storage and handling?

Store the compound in amber glass vials at ≤−20°C under inert gas (e.g., nitrogen) to prevent oxidation. Stability tests should include periodic GC-MS analysis to monitor degradation products like 2,6-dimethyl heptanoic acid. Avoid aqueous matrices unless stabilized with antioxidants (e.g., BHT) .

Q. What are the critical parameters for synthesizing this compound with high purity?

Optimize the oxidation of 2,6-dimethyl heptanol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product via fractional distillation under reduced pressure (e.g., 80–85°C at 15 mmHg). Confirm purity (>98%) using NMR (¹H and ¹³C) and GC-MS .

Advanced Research Questions

Q. How can conflicting data on environmental concentrations of this compound be resolved in field studies?

Discrepancies often arise from sampling techniques (e.g., headspace vs. liquid extraction) and seasonal variability. Use passive samplers with Tenax® TA adsorbents for consistent volatile capture over time. Validate results with isotope dilution MS to account for matrix interference . Statistical tools like PCA can identify confounding variables (e.g., algal blooms influencing aldehyde emissions) .

Q. What mechanisms explain the degradation pathways of this compound in aquatic systems?

Under UV irradiation, this compound undergoes photolytic cleavage to form 2-methylpentanal and acetone. In microbial-rich environments, biodegradation via β-oxidation produces 2,6-dimethyl adipic acid. Use LC-QTOF-MS to track intermediate metabolites and stable isotope probing (SIP) to identify microbial consortia responsible .

Q. How does this compound interact with protein targets in olfactory receptor studies?

Molecular docking simulations suggest hydrophobic interactions between the aldehyde group and cysteine residues in OR51E2 receptors. Validate binding via surface plasmon resonance (SPR) with immobilized receptor proteins. Compare dose-response curves (EC₅₀) with structurally similar aldehydes (e.g., nonanal) to assess specificity .

Methodological Best Practices

Q. What protocols ensure reproducibility in chromatographic analysis of this compound?

  • Column Conditioning : Pre-condition GC columns with aldehyde standards to reduce carryover.
  • Calibration Curves : Use 5–7 concentration points spanning 0.1–100 ng/mL, with R² ≥0.995.
  • Quality Control : Include blanks, spikes, and duplicates in each batch to monitor contamination and precision .

Q. How should researchers address the compound’s flammability and environmental hazards in lab settings?

  • Ventilation : Use fume hoods for synthesis and handling (flash point: ~60°C).
  • Waste Disposal : Neutralize waste with sodium bisulfite before incineration.
  • Spill Management : Absorb with vermiculite and avoid water jets to prevent dispersion .

Data Reporting Standards

Q. What metadata is essential for publishing studies on this compound?

Include:

  • Synthetic yields and purity metrics.
  • GC-MS parameters (column type, ionization mode).
  • Environmental sampling coordinates and temporal data.
  • Raw spectral data (NMR, MS) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.